(3-Formyl-5-methylphenyl)boronic acid
Overview
Description
(3-Formyl-5-methylphenyl)boronic acid is an organic compound with the molecular formula C8H9BO3. It is a boronic acid derivative characterized by the presence of a formyl group and a methyl group attached to a phenyl ring. This compound is commonly used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of (3-Formyl-5-methylphenyl)boronic acid are the enzymes involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The compound also has a binding affinity with anti-apoptotic proteins .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound plays a key role, is a part of larger biochemical pathways involved in the synthesis of organic compounds . The product of this reaction can further undergo various transformations, leading to the synthesis of complex organic molecules. These molecules can have various downstream effects, depending on their structure and function.
Pharmacokinetics
It’s known that the stability and reactivity of boronic acids can be influenced by their conformation . For instance, the C3 conformation of this compound was found to be more stable than other conformations .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, including inhibitors of serine proteases . These inhibitors can potentially be used in the treatment of various diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the Suzuki-Miyaura coupling reaction . Moreover, the stability of boronic acids can be affected by the presence of various substituents on the phenyl rings . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3-Formyl-5-methylphenyl)boronic acid involves the reaction of benzaldehyde with a borate ester of p-tolylboronic acid under alkaline conditions. The specific preparation method is as follows :
- In a cooling device with magnetic stirring, mix benzaldehyde and the borate ester of p-tolylboronic acid in a chemical equivalent manner.
- Slowly add methanol, an alkali (such as sodium hydroxide), and a solvent (such as ethanol) dropwise to keep the reaction solution alkaline.
- Continue to stir the reaction solution and react at room temperature for several hours.
- After the reaction, perform acidification treatment with acid, and precipitate the product in water and organic solvent.
- Filter, wash, and dry to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 3-Carboxy-5-methylphenylboronic acid.
Reduction: 3-Hydroxymethyl-5-methylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the coupling partner used.
Scientific Research Applications
(3-Formyl-5-methylphenyl)boronic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
(3-Formylphenyl)boronic acid: Similar structure but lacks the methyl group.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a formyl group.
(4-Methoxy-3-methylphenyl)boronic acid: Contains both methoxy and methyl groups
Uniqueness
(3-Formyl-5-methylphenyl)boronic acid is unique due to the presence of both a formyl group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
(3-formyl-5-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLUNCVVBZUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584489 | |
Record name | (3-Formyl-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-33-6 | |
Record name | B-(3-Formyl-5-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870777-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Formyl-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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